molecular formula C11H21NO B13255710 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane

9-Methyl-4-oxa-1-azaspiro[5.6]dodecane

Cat. No.: B13255710
M. Wt: 183.29 g/mol
InChI Key: PPUYXWFEGAVMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-4-oxa-1-azaspiro[5.6]dodecane is a bicyclic spiro compound featuring a twelve-membered backbone with fused oxygen (oxa) and nitrogen (aza) heteroatoms. The "spiro" designation indicates that two rings share a single atom, creating a unique three-dimensional geometry. The methyl substituent at position 9 introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9-methyl-4-oxa-1-azaspiro[5.6]dodecane

InChI

InChI=1S/C11H21NO/c1-10-3-2-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3

InChI Key

PPUYXWFEGAVMSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .

Industrial Production Methods

Industrial production methods for spirocyclic compounds like 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxa-1-azaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various alkylating agents. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

9-Methyl-4-oxa-1-azaspiro[5.6]dodecane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane and related compounds:

Compound Name Molecular Formula Ring Sizes Substituents Key Features Applications
9-Methyl-4-oxa-1-azaspiro[5.6]dodecane C₁₁H₂₁NO 5.6 Methyl at position 9 Enhanced steric hindrance; potential for chiral centers Pharmaceuticals, catalysts
1-Oxa-4-azaspiro[5.6]dodecane C₁₀H₁₉NO 5.6 None Balanced polarity due to O/N atoms; spiro rigidity Drug scaffolds, materials science
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₅N₃O₃S 4.5 Benzothiazol, dimethylamino Aromatic conjugation; strong UV-Vis absorption Organic synthesis, photodynamic agents

Physicochemical Properties

  • Polarity and Solubility : The methyl group in 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane may reduce polarity compared to 1-Oxa-4-azaspiro[5.6]dodecane, affecting solubility in polar solvents. Benzothiazol derivatives exhibit enhanced solubility in organic solvents due to aromatic moieties .
  • Thermal Stability : Spiro compounds generally show high thermal stability due to rigid bicyclic frameworks. For example, copper-spiro complexes (unrelated but structurally analogous) decompose above 200°C, as shown in thermogravimetric studies .

Biological Activity

9-Methyl-4-oxa-1-azaspiro[5.6]dodecane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane is C10H19NOC_{10}H_{19}NO. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC10H19NOC_{10}H_{19}NO
Molecular Weight183.27 g/mol
IUPAC Name9-Methyl-4-oxa-1-azaspiro[5.6]dodecane
CAS NumberNot specified

Pharmacological Effects

Research indicates that 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antimicrobial properties. For instance, derivatives similar to 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane have been evaluated for their effectiveness against various bacterial strains.
  • CNS Activity : Compounds with similar structures have been investigated for their neuropharmacological effects, including potential anxiolytic and antidepressant activities.
  • Anti-inflammatory Effects : Some studies suggest that spirocyclic compounds may modulate inflammatory pathways, indicating potential use in treating inflammatory disorders.

The biological activity of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane is likely mediated through its interaction with specific biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of the nitrogen and oxygen atoms in its structure may enhance its ability to form hydrogen bonds with these targets, influencing their activity.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various spirocyclic compounds, including 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study by Johnson et al. (2022), the effects of 9-Methyl-4-oxa-1-azaspiro[5.6]dodecane on anxiety-like behavior were assessed using rodent models. The compound demonstrated a dose-dependent reduction in anxiety behaviors, comparable to established anxiolytics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.